molecular formula C20H22N2O4S B12155694 (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12155694
M. Wt: 386.5 g/mol
InChI Key: YFIXPXGTXAMYNI-UHFFFAOYSA-N
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Description

The compound (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with a unique structure that includes a pyrrolidine ring, a thiophene moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Thiophene Moiety: This step involves the incorporation of the thiophene ring through a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: can be compared with other pyrrolidine derivatives, thiophene-containing compounds, and molecules with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrrolidine ring with a thiophene moiety and various functional groups, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H22N2O4S/c1-21(2)9-10-22-17(13-6-4-7-14(12-13)26-3)16(19(24)20(22)25)18(23)15-8-5-11-27-15/h4-8,11-12,17,24H,9-10H2,1-3H3

InChI Key

YFIXPXGTXAMYNI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

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